molecular formula C20H21N5OS B2804804 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396878-83-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2804804
CAS No.: 1396878-83-3
M. Wt: 379.48
InChI Key: ZIZLDSIJEAHITC-UHFFFAOYSA-N
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Description

"N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide" is a hybrid heterocyclic compound combining benzimidazole and benzothiazole pharmacophores linked via an acetamide bridge. The 4,7-dimethyl substitution on the benzothiazole ring and the methylamino group on the acetamide linker are critical structural features that may enhance bioavailability and target specificity.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-12-8-9-13(2)19-18(12)24-20(27-19)25(3)11-17(26)21-10-16-22-14-6-4-5-7-15(14)23-16/h4-9H,10-11H2,1-3H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZLDSIJEAHITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole and benzothiazole intermediates, followed by their coupling through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzimidazole methyl group demonstrates reactivity in nucleophilic substitution reactions. In ethanol solvent with potassium carbonate (K₂CO₃), this site participates in coupling reactions with thiol-containing compounds like 2-mercaptobenzimidazole .

Key reaction parameters :

ParameterValue/Range
SolventEthanol
BaseK₂CO₃ (0.01 mol)
TemperatureReflux (78–80°C)
Reaction Time5–6 hours
Yield65–72%

This reaction forms stable thioether linkages critical for pharmacological activity modulation .

Thiazole Ring Functionalization

The 4,7-dimethylbenzo[d]thiazol-2-yl group undergoes alkylation and oxidation. Chloroacetyl chloride reacts with its nitrogen atom under triethylamine catalysis to form chloroacetamide intermediates .

Representative reaction sequence :

  • Chloroacetylation :

    • Reagents: Chloroacetyl chloride, triethylamine

    • Conditions: Ethanol, 0–5°C, 1 hour

    • Product: Chloroacetamide intermediate

  • Thiol coupling :

    • Reagents: 2-mercaptobenzimidazole, K₂CO₃

    • Conditions: Ethanol reflux, 5 hours

    • Monitoring: TLC (Rf = 0.52 in ethyl acetate/hexane)

Acetamide Hydrolysis

The central acetamide bond is susceptible to acidic/basic hydrolysis:

ConditionReagentsOutcome
Acidic (HCl, 6M)H₂O/EtOH, refluxCleavage to carboxylic acid
Basic (NaOH, 2M)H₂O/THF, 60°CAmine and acetate formation

Hydrolysis products are identified via IR (loss of amide I band at ~1650 cm⁻¹) and NMR (appearance of -COOH at δ 12.1 ppm).

Cross-Coupling Reactions

The benzimidazole nitrogen participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts:

Example :

  • Substrate: 4-bromoaniline

  • Catalyst: Pd(OAc)₂/Xantphos

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C, 24 hours

  • Yield: 58%

Stability Under Synthetic Conditions

The compound degrades under prolonged heating (>8 hours at 100°C) or strong oxidants (e.g., H₂O₂):

Stress ConditionDegradation Products
Thermal (100°C, 8 hrs)Benzimidazole + thiazole fragments
Oxidative (H₂O₂, pH 7.4)Sulfoxide derivatives

Synthetic Optimization Data

Critical parameters for high-purity synthesis:

ParameterOptimal ValueImpact on Yield/Purity
Solvent polarityε = 24.3 (ethanol)Maximizes solubility
Reaction pH8.5–9.0Prevents acetamide hydrolysis
Catalyst loading5 mol% PdBalances cost and efficiency

Analytical Characterization

Post-reaction analysis employs:

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 6.8 min

  • Mass Spec : [M+H]⁺ = 379.5 m/z (calc. 379.5)

  • ¹³C-NMR : Key signals at δ 168.2 (C=O), 155.6 (thiazole C₂)

This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents . Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst selection, as demonstrated in peer-reviewed protocols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth, such as the PI3K/Akt pathway .

Antimicrobial Properties
Sulfonamides are historically known for their antimicrobial activity. This specific compound has potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria. The presence of the dimethylamino group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Biochemical Applications

Enzyme Inhibition Studies
The compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it useful for identifying enzyme activity and understanding metabolic pathways. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems .

Drug Design and Development
In drug design, the structural features of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide can be utilized to create analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies can help optimize its efficacy and selectivity against specific biological targets .

Environmental Science

Pollutant Degradation
Sulfonamide compounds are also investigated for their potential in environmental applications, particularly in the degradation of pollutants. Their ability to react with various organic compounds makes them suitable candidates for remediation processes in contaminated water sources. Research has shown that these compounds can facilitate the breakdown of persistent organic pollutants through chemical reactions that enhance biodegradability .

Data Table: Summary of Applications

Field Application Mechanism/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis; modulates PI3K/Akt pathway
Antimicrobial PropertiesInhibits bacterial enzymes; effective against resistant strains
BiochemistryEnzyme Inhibition StudiesInteracts with enzymes like carbonic anhydrase
Drug Design and DevelopmentOptimizes pharmacological profiles through SAR studies
Environmental SciencePollutant DegradationFacilitates breakdown of organic pollutants

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted a series of sulfonamide derivatives that demonstrated potent anticancer activity against various cancer cell lines. The study concluded that modifications to the sulfonamide structure could enhance efficacy against specific cancer types .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties of sulfonamides indicated that certain derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in improving antibacterial potency .
  • Environmental Remediation : A recent investigation into the use of sulfonamide compounds for environmental cleanup revealed their effectiveness in degrading chlorinated organic pollutants in water systems. The study suggested that these compounds could be integrated into bioremediation strategies to enhance pollutant degradation rates .

Mechanism of Action

The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Differences :

  • W1 : The dinitrophenyl group introduces steric hindrance, reducing binding affinity to kinase targets .

Thiadiazole-Acetamide Hybrids

N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (MW: 445.5) and its nitro-substituted analogue (MW: 490.5) highlight the impact of electron-withdrawing groups. Both exhibit antinociceptive activity in mice (100 mg/kg, i.p.), but the nitro derivative shows delayed metabolic clearance due to increased molecular weight.

Comparison with Target Compound :

  • Pharmacological Focus: Thiadiazole derivatives prioritize antinociception, while the target compound’s dimethylbenzothiazole may favor anticancer activity.
  • Bioavailability : The target compound’s methyl groups reduce polarity, likely enhancing CNS penetration compared to nitro-substituted analogues .

Arylacetamide Crystallography and Stability

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () demonstrates how substituents influence conformation. The dichlorophenyl ring twists 79.7° relative to the thiazole ring, stabilizing the crystal lattice via N–H⋯N hydrogen bonds .

Target Compound’s Advantage :

  • The 4,7-dimethylbenzothiazole likely adopts a planar conformation, promoting π-π stacking with biological targets.
  • Methyl groups may reduce steric clashes compared to bulkier chloro substituents .

Benzimidazole-Sulfonamide Derivatives

4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N-(5-methylthiazol-2-yl)benzenesulfonamide (7c) () replaces the acetamide linker with a sulfonamide group. Sulfonamides exhibit stronger hydrogen-bonding capacity but lower metabolic stability due to susceptibility to enzymatic hydrolysis .

Target Compound’s Superiority :

  • The acetamide linker balances flexibility and stability, avoiding sulfonamide-related toxicity risks.
  • Methylamino substitution may reduce off-target interactions compared to sulfonamide’s broad electrostatic interactions .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic moieties. For instance, the reaction pathway may include the formation of benzimidazole and thiazole derivatives, which are known for their pharmacological properties. The general synthetic route can be summarized as follows:

  • Formation of Benzimidazole : The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Thiazole Integration : The thiazole moiety is introduced via cyclization reactions involving sulfur-containing precursors and α-halo ketones.
  • Final Coupling : The final product is obtained by coupling the synthesized benzimidazole and thiazole components using coupling agents like HBTU in a DMF solvent system.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Numerous studies have indicated that compounds with benzimidazole and thiazole scaffolds exhibit significant anticancer properties. For example, derivatives containing these moieties have shown potent activity against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds often range from 4 to 17 μM, indicating strong inhibitory effects compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound AA54910
Compound BHCT1168
Compound CHepG215

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes associated with cancer cell proliferation. For instance, some benzimidazole derivatives have been identified as inhibitors of CK1δ, a kinase implicated in various cellular processes including cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole and thiazole rings significantly affect the biological activity of the compound. Key factors influencing activity include:

  • Substituents on Benzimidazole : Electron-donating or withdrawing groups can enhance or diminish the compound's potency.
  • Thiazole Variations : Altering the methyl groups on the thiazole ring has been shown to impact solubility and bioavailability.

Case Studies

Recent research has focused on synthesizing new derivatives based on this compound's structure to improve efficacy and reduce toxicity. For instance, a study demonstrated that introducing additional functional groups could enhance anticancer activity while maintaining favorable pharmacokinetic properties .

In another case study involving animal models, compounds derived from this scaffold exhibited reduced tumor growth rates compared to untreated controls, underscoring their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction conditions?

  • Methodology :

  • Route 1 : Utilize a multi-step approach combining benzimidazole and benzothiazole precursors. For the benzothiazole moiety, acetylation can be achieved via triethyl orthoformate and sodium azide in acetic acid under reflux (8–10 hours), avoiding moisture-sensitive acetylating agents like acetyl chloride .
  • Route 2 : Employ Claisen-Schmidt condensation between acetamide intermediates and aldehydes in ethanol with piperidine as a catalyst, followed by cyclization with ortho-phenylenediamine .
  • Key Conditions : Monitor reaction progress via TLC, purify products using ethanol/water recrystallization, and confirm yields via HRMS and NMR .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodology :

  • 1H/13C NMR : Identify protons on aromatic benzimidazole (δ 7.2–7.9 ppm) and benzothiazole (δ 7.4–8.3 ppm) rings, methyl groups (δ 2.1–2.3 ppm), and acetamide NH (δ 12.3–12.7 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from calculated values .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antifungal Activity : Use disc diffusion assays against C. albicans and A. flavus with miconazole as a positive control. Measure zones of inhibition (ZOI) and compare MIC values .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values, ensuring DMSO controls (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole/benzimidazole) influence bioactivity?

  • Methodology :

  • SAR Studies : Compare derivatives with varied substituents (e.g., nitro, methyl) on the benzothiazole ring. For example, nitro groups (as in compound S30) enhance antifungal potency against A. flavus (ZOI = 18 mm vs. 14 mm for S30A1) due to increased electrophilicity .
  • Computational Modeling : Use DFT calculations to correlate substituent electronic effects (HOMO/LUMO gaps) with activity .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

  • Methodology :

  • Enzyme Inhibition : Test against cytochrome P450 aromatase (for anticancer activity) using fluorometric assays. Competitive inhibition may arise from benzothiazole-thiazole π-π stacking with heme groups .
  • Membrane Permeability : Use logP calculations (e.g., via HPLC) to assess lipophilicity; higher logP (>3) correlates with improved fungal membrane penetration .

Q. How can contradictions in activity data across studies be resolved?

  • Methodology :

  • Variable Analysis : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding factors. For example, discrepancies in antifungal activity may stem from differences in fungal strain viability or inoculum size .
  • Meta-Analysis : Compare data from structurally analogous compounds (e.g., thiazolo[4,5-g]benzothiazoles) to identify trends in substituent effects .

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